molecular formula C8H5NO4 B3278073 5-Nitroisobenzofuran-1(3H)-one CAS No. 67081-02-1

5-Nitroisobenzofuran-1(3H)-one

Cat. No. B3278073
CAS RN: 67081-02-1
M. Wt: 179.13 g/mol
InChI Key: XCCQAOSVHLEFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Nitroisobenzofuran-1(3H)-one involves various methods, including cyclization reactions. One common approach is the reaction of phthalic anhydride with nitric acid , leading to the formation of the nitro group on the benzofuran ring. Detailed synthetic pathways and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 5-Nitroisobenzofuran-1(3H)-one consists of a fused benzofuran ring system with a nitro group attached. The compound’s IUPAC name is 5-nitro-1,3-dihydro-2-benzofuran-1,3-dione . The InChI Key for this compound is MMVIDXVHQANYAE-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

5-Nitroisobenzofuran-1(3H)-one derivatives have been investigated for their antimicrobial properties. For instance, a study identified a small molecule inhibitor, 4-nitroisobenzofuran-1(3H)-one (IITK2020), which showed inhibitory effects against Staphylococcus aureus, including multidrug-resistant strains. This compound specifically targets peptidoglycan biosynthesis, a crucial process in bacterial cell wall formation (Rawat et al., 2022).

Molecular Structure and Antioxidant Activity

Another study focused on the molecular structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl) amino) isobenzofuran-1(3H)-one. The research involved X-ray diffraction, IR spectroscopy, and quantum chemical computation. This study not only provided insights into the compound's structural properties but also explored its antioxidant activities, demonstrating its potential in various applications (Yılmaz et al., 2020).

Antibacterial Activity of Derivatives

Derivatives of 5-Nitroisobenzofuran-1(3H)-one, specifically 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl ethanone compounds, have been synthesized and shown to have strong antibacterial activity against various strains of Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents, especially considering the rise of drug-resistant bacterial strains (Oliveira et al., 2012).

Applications in PARP Inhibition

The compound 5-Aminoisoquinolin-1-one, derived from 5-Nitroisobenzofuran-1(3H)-one, has been explored for its potential in inhibiting Poly(ADP-ribose)polymerase-1 (PARP-1), a target for drug design in various therapeutic applications. The synthesis routes and molecular modeling for this compound suggest its utility in medicinal chemistry, particularly in the context of PARP-1 inhibition (Woon et al., 2013).

Potential in Treating Chagas Disease

Research on 5-Nitroisobenzofuran-1(3H)-one derivatives has also indicated promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. The studies highlight the potential of these compounds in developing new therapeutic options for treating this neglected tropical disease (Fonseca-Berzal et al., 2020).

Future Directions

: Fisher Scientific : Sigma-Aldrich : 爱化学

properties

IUPAC Name

5-nitro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCQAOSVHLEFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroisobenzofuran-1(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitroisobenzofuran-1(3H)-one
Reactant of Route 2
5-Nitroisobenzofuran-1(3H)-one
Reactant of Route 3
Reactant of Route 3
5-Nitroisobenzofuran-1(3H)-one
Reactant of Route 4
Reactant of Route 4
5-Nitroisobenzofuran-1(3H)-one
Reactant of Route 5
5-Nitroisobenzofuran-1(3H)-one
Reactant of Route 6
5-Nitroisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.